molecular formula C21H22ClN3O4 B11481356 3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11481356
M. Wt: 415.9 g/mol
InChI Key: FTNSJHVRSIZHIO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-chlorobenzohydrazide with 3,4-diethoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-3-27-17-10-5-14(13-18(17)28-4-2)11-12-23-20(26)21-24-19(25-29-21)15-6-8-16(22)9-7-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,26)

InChI Key

FTNSJHVRSIZHIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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